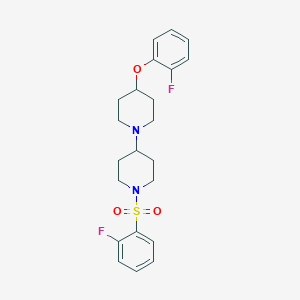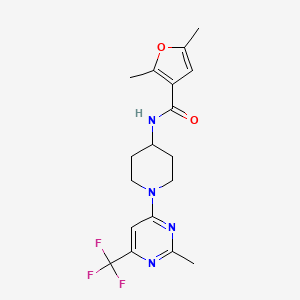
2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is an organic compound that has garnered significant attention in recent years due to its versatile applications across various scientific fields. This compound, which contains multiple functional groups such as chloro, fluoro, furan, and oxadiazole, exhibits unique chemical properties that make it valuable in both research and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves a multi-step reaction sequence, starting from commercially available starting materials. The process generally includes the following steps:
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the reaction of a nitrile with a hydrazine derivative, typically under reflux conditions in the presence of a suitable acid catalyst.
Synthesis of the Furan Derivative: : Furan derivatives are usually prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: : The furan and oxadiazole moieties are then linked to an aromatic amine through nucleophilic aromatic substitution (SNAr) or Ullmann coupling reactions.
Introduction of the Chloro and Fluoro Substituents: : Halogenation reactions, such as chlorination and fluorination, are performed under controlled conditions using agents like sulfuryl chloride and diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: For industrial-scale production, process optimization is essential to ensure high yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to minimize by-products and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : The furan ring can be selectively oxidized to form furanones or other oxygenated derivatives using oxidizing agents like chromium trioxide or hydrogen peroxide.
Reduction: : The oxadiazole ring can be reduced under mild conditions using reducing agents such as lithium aluminum hydride.
Substitution: : The chloro and fluoro substituents on the benzene ring can be replaced via nucleophilic substitution reactions, facilitated by bases like potassium tert-butoxide.
Common Reagents and Conditions: Reagents commonly used in these reactions include:
Oxidizing agents: Chromium trioxide, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium tert-butoxide, sodium hydride
Major Products: Major products formed from these reactions include oxygenated furan derivatives, reduced oxadiazole compounds, and substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a precursor for the synthesis of complex organic molecules. Its unique functional groups enable the exploration of novel reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine: In medicinal chemistry, analogues of this compound are explored for their therapeutic potential. Structure-activity relationship (SAR) studies help in the design of new drugs with improved efficacy and safety profiles.
Industry: Industrial applications include the use of this compound in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity under various conditions.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves binding to specific molecular targets such as enzymes or receptors. The furan and oxadiazole rings interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pathways Involved: This compound may influence biochemical pathways related to cell proliferation, apoptosis, and signal transduction. Its effects on molecular targets can lead to the modulation of various physiological and pathological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-chloro-6-fluoro-N-(2-((3-(thien-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
2-chloro-6-fluoro-N-(2-((3-(pyridyl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
Uniqueness: Compared to similar compounds, 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. The presence of both furan and oxadiazole moieties enhances its potential for diverse applications in chemistry, biology, and industry.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O3/c21-13-6-3-7-14(22)18(13)20(26)23-15-8-2-1-5-12(15)11-17-24-19(25-28-17)16-9-4-10-27-16/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPFXSBTIJNJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)
![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)




![N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2489062.png)
![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)

![ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2489065.png)

![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/new.no-structure.jpg)
